molecular formula C22H13N3O4 B3574814 N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide

N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide

Cat. No.: B3574814
M. Wt: 383.4 g/mol
InChI Key: IGOZRXCESTXPGP-UHFFFAOYSA-N
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Description

N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of an oxazolo[4,5-b]pyridine moiety fused with a chromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets within cancer cells. It is believed to inhibit key enzymes and signaling pathways that are essential for cancer cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but the compound’s ability to induce apoptosis (programmed cell death) in cancer cells is a significant aspect of its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Benoxaprofen: An anti-inflammatory agent with a benzoxazole skeleton.

    Zibotentan: An anticancer agent with a 1,3,4-oxadiazole moiety.

Uniqueness

N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide is unique due to its specific combination of an oxazolo[4,5-b]pyridine moiety and a chromene structure. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N3O4/c26-20(16-12-14-4-1-2-5-17(14)29-22(16)27)24-15-9-7-13(8-10-15)21-25-19-18(28-21)6-3-11-23-19/h1-12H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOZRXCESTXPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide
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N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide
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N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide
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N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide
Reactant of Route 5
N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide
Reactant of Route 6
N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide

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